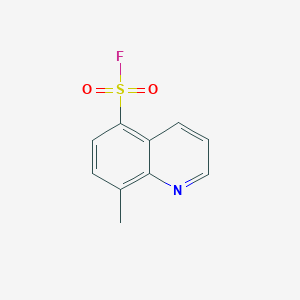

8-甲基喹啉-5-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Methylquinoline-5-sulfonyl fluoride is a chemical compound with the molecular formula C10H8FNO2S . It is a powder in physical form . The IUPAC name for this compound is 8-methylquinoline-5-sulfonyl fluoride .

Synthesis Analysis

The synthesis of sulfonyl fluorides, such as 8-Methylquinoline-5-sulfonyl fluoride, has been developed using various methods. One such method involves a facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids . This protocol features mild reaction conditions using readily available and easy-to-operate reagents . Another method involves a copper-free Sandmeyer-type fluorosulfonylation reaction .Molecular Structure Analysis

The InChI code for 8-Methylquinoline-5-sulfonyl fluoride is 1S/C10H8FNO2S/c1-7-4-5-9 (15 (11,13)14)8-3-2-6-12-10 (7)8/h2-6H,1H3 . Spectroscopic and DFT investigations can be used to determine the electronic properties of similar compounds .Chemical Reactions Analysis

Sulfonyl fluorides have been widely adopted as a novel set of click reagents since their introduction . They have widespread applications in polymer chemistry, surface modifications, catalysis, and as precursors in the formation of additional sulfur(VI) species . In addition to its impact on synthesis, sulfonyl fluorides have found important applications as biological probes and protein inhibitors .Physical And Chemical Properties Analysis

8-Methylquinoline-5-sulfonyl fluoride is a powder in physical form . It has a molecular weight of 225.24 . The storage temperature for this compound is 4 degrees Celsius .科学研究应用

Chemical Synthesis

Sulfonyl fluorides are important building blocks in chemical synthesis . They can be used in the sulfur(VI) fluoride exchange (SuFEx) reaction, which is known for its unique reactivity and stability .

Drug Discovery

Quinoline derivatives are vital scaffolds for leads in drug discovery due to their biological activity . 8-Methylquinoline-5-sulfonyl fluoride could potentially be used to synthesize new pharmaceutical compounds.

Material Science

Sulfonyl fluorides have applications in materials science, possibly as reagents or catalysts in the creation of new materials .

Life Science Research

In life sciences, sulfonyl fluorides can be used as probes or reagents in various assays and experiments .

Analytical Chemistry

This compound may be used in chromatography and other analytical techniques to analyze or separate chemical substances .

Biological and Pharmaceutical Synthesis

Quinolines have versatile applications in industrial and synthetic organic chemistry, which could extend to 8-Methylquinoline-5-sulfonyl fluoride .

作用机制

Target of Action

Sulfonyl fluorides are generally known to act as electrophilic warheads , suggesting that they may interact with nucleophilic sites in biological systems.

Mode of Action

Sulfonyl fluorides are known to be reactive yet stable, making them attractive for use in medicinal chemistry and chemical biology .

Action Environment

It’s worth noting that the success of similar compounds in suzuki–miyaura (sm) cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

安全和危害

8-Methylquinoline-5-sulfonyl fluoride is classified as a dangerous compound . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

未来方向

Research into electrophilic species featuring a sulfur-fluorine bond, such as sulfonyl fluorides, has been invigorated by the advent of sulfur (VI)-fluoride exchange (SuFEx) processes . Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . Future research will likely continue to explore the efficient synthesis and manipulation of these intriguing functional groups .

属性

IUPAC Name |

8-methylquinoline-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c1-7-4-5-9(15(11,13)14)8-3-2-6-12-10(7)8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZGKQHAUBVBTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)S(=O)(=O)F)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride](/img/structure/B2977230.png)

![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2977232.png)

![[5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol](/img/structure/B2977239.png)

![1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977244.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanesulfonamide](/img/structure/B2977248.png)

![Ethyl 3-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2977249.png)